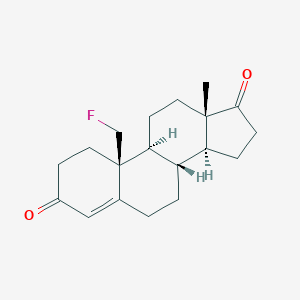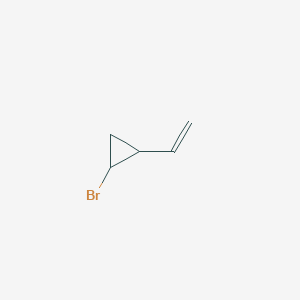
1-Bromo-2-ethenylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-ethenylcyclopropane, also known as bromoallylcyclopropane, is a cyclopropane-containing compound that has gained significant interest in the field of organic synthesis due to its unique reactivity and ability to undergo various chemical transformations. Additionally, future directions for research in this area will be discussed.
Wirkmechanismus
The mechanism of action of 1-bromo-2-ethenylcyclopropane involves the activation of the cyclopropane ring, which undergoes ring-opening reactions to form reactive intermediates. These intermediates can then undergo further reactions to form a variety of products, depending on the reaction conditions and the nature of the other reactants.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1-bromo-2-ethenylcyclopropane, as it is primarily used in organic synthesis. However, studies have shown that it can be toxic to cells at high concentrations, indicating that caution should be exercised when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-bromo-2-ethenylcyclopropane in lab experiments is its ability to undergo various chemical transformations, making it a versatile building block for the synthesis of complex molecules. Additionally, it can be synthesized in high yield using relatively simple reaction conditions.
However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic to cells at high concentrations, and its reactivity can make it difficult to control the outcome of reactions. Additionally, it can be challenging to handle due to its high reactivity and potential for explosive decomposition.
Zukünftige Richtungen
There are several future directions for research in the area of 1-bromo-2-ethenylcyclopropane. One area of interest is the development of new synthetic methods for the production of this compound, as well as its derivatives. Additionally, further studies on its reactivity and mechanism of action could lead to the development of new synthetic strategies and the discovery of new molecules with useful properties. Finally, research on the toxicity and safety of this compound could help to ensure that it can be used safely in lab experiments.
Synthesemethoden
The synthesis of 1-bromo-2-ethenylcyclopropane involves the reaction of 1,2-dibromocyclopropane with allyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product with high yield.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-ethenylcyclopropane has been widely used in organic synthesis as a versatile building block for the synthesis of various molecules, including natural products and pharmaceuticals. It can undergo various chemical transformations, such as cross-coupling reactions, cycloadditions, and ring-opening reactions, making it a valuable tool for the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
19879-92-6 |
|---|---|
Produktname |
1-Bromo-2-ethenylcyclopropane |
Molekularformel |
C5H7Br |
Molekulargewicht |
147.01 g/mol |
IUPAC-Name |
1-bromo-2-ethenylcyclopropane |
InChI |
InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2,4-5H,1,3H2 |
InChI-Schlüssel |
ANHOWYMDRHBUGX-UHFFFAOYSA-N |
SMILES |
C=CC1CC1Br |
Kanonische SMILES |
C=CC1CC1Br |
Synonyme |
Cyclopropane, 1-bromo-2-ethenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



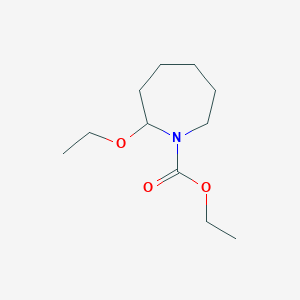
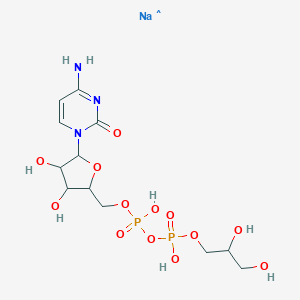
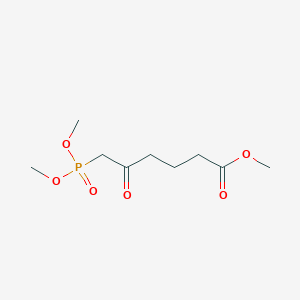
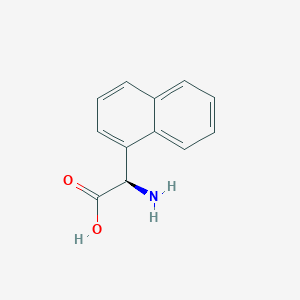

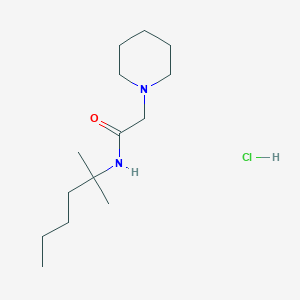
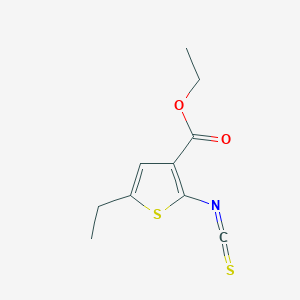
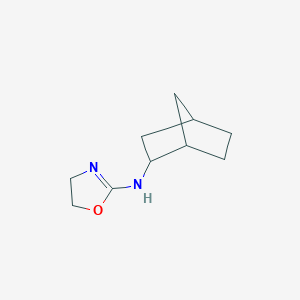
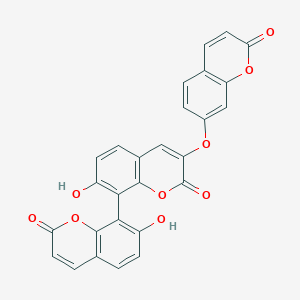
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
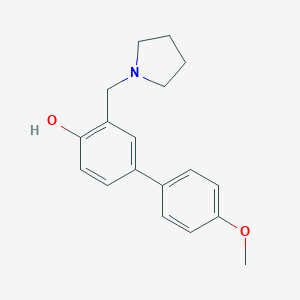
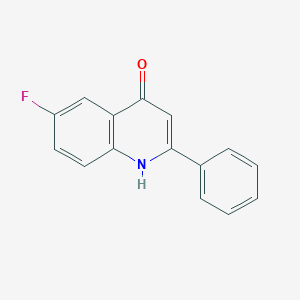
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
